molecular formula C10H21NO2 B1394691 3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine CAS No. 1219977-22-6

3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine

Cat. No.: B1394691
CAS No.: 1219977-22-6
M. Wt: 187.28 g/mol
InChI Key: BCEUANORCVUCSI-UHFFFAOYSA-N
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Description

3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine is a chemical compound with the molecular formula C10H21NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of an ethoxyethoxyethyl group attached to the pyrrolidine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine typically involves the reaction of pyrrolidine with 2-(2-ethoxyethoxy)ethyl chloride. The reaction is usually carried out in an aprotic solvent such as dichloromethane or acetonitrile under anhydrous conditions to prevent hydrolysis. The reaction temperature is maintained at around 0°C to room temperature, and the reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The use of catalysts such as triethylamine or pyridine can enhance the reaction efficiency and selectivity. Purification of the final product is typically achieved through distillation or recrystallization techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: 3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or tosylates in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation Products: Epoxides or hydroxylated derivatives.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine is structurally similar to other pyrrolidine derivatives, such as 2-ethylpyrrolidine and 3-ethylpyrrolidine. its unique ethoxyethoxyethyl group imparts distinct chemical and physical properties that differentiate it from these compounds. The presence of the ethoxyethoxyethyl group enhances its solubility and reactivity, making it more suitable for certain applications.

Comparison with Similar Compounds

  • 2-ethylpyrrolidine

  • 3-ethylpyrrolidine

  • 2,5-dimethylpyrrolidine

  • 3,4-dimethylpyrrolidine

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Properties

IUPAC Name

3-[2-(2-ethoxyethoxy)ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-12-7-8-13-6-4-10-3-5-11-9-10/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEUANORCVUCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696405
Record name 3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219977-22-6
Record name 3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219977-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine
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3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine
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3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine
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